molecular formula C7H9N B051791 3,4-Dimethylpyridine CAS No. 583-58-4

3,4-Dimethylpyridine

Cat. No. B051791
CAS RN: 583-58-4
M. Wt: 107.15 g/mol
InChI Key: NURQLCJSMXZBPC-UHFFFAOYSA-N
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Description

3,4-Dimethylpyridine is a derivative of pyridine, characterized by the presence of two methyl groups at the 3 and 4 positions of the pyridine ring. This structural modification imparts unique chemical and physical properties to the compound, making it a subject of interest in various chemical synthesis and applications.

Synthesis Analysis

The synthesis of 3,4-dimethylpyridine can be achieved through several methods. A notable approach involves the starting material of α-methyl- or α-ethyl-acetylacetic acid ester, leading to yields of about 35 percent based on the starting materials (Wibaut & Kooyman, 2010).

Molecular Structure Analysis

Molecular structure analyses often involve spectroscopic methods and X-ray crystallography to elucidate the arrangement of atoms within the molecule. For pyridine derivatives, such studies can reveal details about bond lengths, angles, and overall molecular geometry, essential for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

3,4-Dimethylpyridine participates in various chemical reactions, demonstrating its versatility as a reagent or catalyst in organic synthesis. Its reactivity can be attributed to the pyridine ring, which acts as a weak nucleophilic base, able to engage in reactions with electrophiles. An example includes its role in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids under neutral conditions (Meng et al., 2015).

Scientific Research Applications

Thermophysical Property Data Analysis

  • Scientific Field : Thermophysical Property Data Analysis .
  • Application Summary : 3,4-Dimethylpyridine is used in the analysis of thermophysical property data. This data is critically evaluated and used for various scientific and industrial applications .
  • Methods of Application : The data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
  • Results or Outcomes : The application provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .

Biological Evaluation and Molecular Docking Studies

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : 3,4-Dimethylpyridine derivatives are studied for their in vitro anti-COX-1/COX-2, antioxidant, and anticancer activities .
  • Methods of Application : Biological evaluation of twelve different Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide are presented .
  • Results or Outcomes : Compounds PS18 and PS33 showed a significant inhibitory activity on COX-1 at lower concentrations compared to meloxicam and piroxicam. The IC50 of COX-1 of these compounds was 57.3 µM for PS18 and 51.8 µM for PS33 .

Heterocyclic Building Blocks

  • Scientific Field : Organic Chemistry .
  • Application Summary : 3,4-Dimethylpyridine, also known as 3,4-Lutidine, is used as a heterocyclic building block in organic synthesis .
  • Methods of Application : It is used in various chemical reactions as a reagent or catalyst .
  • Results or Outcomes : The specific outcomes depend on the particular synthesis or reaction in which 3,4-Dimethylpyridine is used .

Organic Synthesis

  • Scientific Field : Organic Chemistry .
  • Application Summary : 3,4-Dimethylpyridine, also known as 3,4-Lutidine, is used as a building block in organic synthesis .
  • Methods of Application : It is used in various chemical reactions as a reagent or catalyst .
  • Results or Outcomes : The specific outcomes depend on the particular synthesis or reaction in which 3,4-Dimethylpyridine is used .

Safety And Hazards

3,4-Dimethylpyridine is considered hazardous. It is flammable and can cause burns of eyes, skin, and mucous membranes . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3,4-dimethylpyridine
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InChI

InChI=1S/C7H9N/c1-6-3-4-8-5-7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURQLCJSMXZBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H9N
Source PubChem
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DSSTOX Substance ID

DTXSID1052244
Record name 3,4-Dimethylpyridine
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Molecular Weight

107.15 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless to light yellow liquid; [Jubilant Life Sciences MSDS]
Record name 3,4-Dimethylpyridine
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Vapor Pressure

1.24 [mmHg]
Record name 3,4-Dimethylpyridine
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Product Name

3,4-Dimethylpyridine

CAS RN

583-58-4
Record name 3,4-Dimethylpyridine
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Record name 3,4-Lutidine
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Record name Pyridine, 3,4-dimethyl-
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Record name 3,4-Dimethylpyridine
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Record name 3,4-dimethylpyridine
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Record name 3,4-LUTIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
962
Citations
B Lenarcik, E Bezak - Separation Science and Technology, 1982 - Taylor & Francis
On the basis of a correlation between the degrees of formation αn of successive 3,4-dimethylpyridine and 3,5-dimethylpyridine complexes of Co(II), Ni(II), Zn(II), and Cd(II) in aqueous …
Number of citations: 7 www.tandfonline.com
MAM Abu-Youssef, M Drillon, A Escuer… - Inorganic …, 2000 - ACS Publications
The reaction of manganese(II) and pyridine derivatives such as 3-methylpyridine (3-Mepy) and 3,4-dimethylpyridine (3,4-Dmepy) led to the new one-dimensional systems trans-[Mn(3-…
Number of citations: 160 pubs.acs.org
M Kabešová, Z Kožíšková - Collection of Czechoslovak chemical …, 1989 - cccc.uochb.cas.cz
Crystals of the complexes [Cu(3,4-diMepy) 3 (NCS) 2 ] (I) and [Cu(3-Mepy) 3 (NCS) 2 ] (II) (Me = methyl, py = pyridine) possess the monoclinic symmetry, Pc, with the unit cell …
Number of citations: 11 cccc.uochb.cas.cz
M Bolte, M Kettner - Acta Crystallographica Section C: Crystal …, 1998 - scripts.iucr.org
Crystals of the title salt, 3,4-dimethylpyridinium bromide, C7H10N+.Br−, (I), the structure of which has been determined by single-crystal X-ray diffraction at 157 K, appeared to be …
Number of citations: 4 scripts.iucr.org
F Madaule-Aubry, WR Busing… - … Section B: Structural …, 1968 - scripts.iucr.org
X-ray structure analysis shows that the yellow solid Ni (3, 4-dimethylpyridine) 4 (C104) 2 contains the complex ion Ni (3, 4-dimethylpyridine) 2+ in which nickel exhibits square-planar …
Number of citations: 24 scripts.iucr.org
MAS Goher, FA Mautner, MAM Abu-Youssef - Transition metal chemistry, 1999 - Springer
Two mixed ligand MnII complexes, namely trans- diazidotetrakis(pyrazole)manganese(II) (1) and trans-diaquadiazidobis(3,4-dimethylpyridine)manganese(II) (2) have been synthesized …
Number of citations: 16 link.springer.com
JP KUTNEY, RC SELBY - The Journal of Organic Chemistry, 1961 - ACS Publications
Concerning the synthesis of the symmetrical 3, 5-dimethyl-4r-isopropylpyridine, we first con-sidered a possible extension of the method of Wi-baut1-4 which hasbeen used for the …
Number of citations: 4 pubs.acs.org
AT Çolak, F Çolak, D Akduman, OZ Yeşilel… - Solid state sciences, 2009 - Elsevier
In this study, three novel Cu(II)-pyridine-2,5-dicarboxylate (pydc) complexes with 4-methylimidazole (4-Meim), [Cu(pydc)(H 2 O)(4-Meim) 2 ]·H 2 O (1), imidazole (im), {[Cu(μ-pydc)(im) 2 ]…
Number of citations: 32 www.sciencedirect.com
J Kansikas, G Liptay, M Leskelä… - Acta Chemica …, 1996 - actachemscand.org
Kansikas, J., Leskelä, M., Kenessey, G., Wadsten, T. and Liptay, G., 1996. Pyridine-Type Complexes of Transition-Metal Halides IX. Preparation and Characterization of 2, 4-and 3, 4-…
Number of citations: 6 actachemscand.org
MAM Abu-Youssef - Monatshefte fur Chemie, 1999 - academia.edu
A mixed ligand complex of manganese (II) nitrate (triaqua-trans-bis (3, 4-dimethylpyridine) nitratomanganese (II) nitrate,[Mn (3, 4-dimethylpyridine) 2 (H2O) 3 (NO3)] NO3) has been …
Number of citations: 10 www.academia.edu

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